

Physical properties and appearance of N-(Cyclopentyloxycarbonyloxy)succinimide

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Compound of Interest

Compound Name: N-(Cyclopentyloxycarbonyloxy)succinimide

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An In-depth Technical Guide to the Physical Properties and Appearance of N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-(Cyclopentyloxycarbonyloxy)succinimide**, a key reagent in organic synthesis, particularly in pharmaceutical and polymer chemistry. This document consolidates available data on its appearance, physical constants, and solubility, and includes a detailed experimental protocol for its synthesis.

Physicochemical Properties

N-(Cyclopentyloxycarbonyloxy)succinimide, with the CAS number 128595-07-3, is a white to off-white crystalline powder at room temperature.[1] It is generally odorless or may have a faint, non-distinct odor.[1] The compound's molecular formula is $C_{10}H_{13}NO_5$, and it has a molecular weight of approximately 227.21 g/mol.[2] For optimal stability, it should be stored at 2-8°C under an inert atmosphere.[3]

Data Summary

The quantitative physical data for **N-(Cyclopentylloxycarbonyloxy)succinimide** are summarized in the table below for easy reference and comparison. It is important to note that some of these values are predicted and should be considered as such.

Property	Value	Source(s)
Appearance	White to almost white crystalline powder	[2]
Molecular Formula	C ₁₀ H ₁₃ NO ₅	[2]
Molecular Weight	227.21 g/mol	[2]
Melting Point	78-82 °C	[2][3]
Boiling Point	320.0 ± 25.0 °C (Predicted)	[2][3]
Density	1.35 ± 0.1 g/cm ³ (Predicted)	[2][3]
Storage Temperature	2-8°C, Inert Atmosphere	[3]

Solubility Profile

N-(Cyclopentylloxycarbonyloxy)succinimide is reported to be moderately soluble in common organic solvents such as acetone and methanol, and sparingly soluble in water.[1] The presence of the cyclopentyl group is thought to enhance its solubility and bioavailability, making it a valuable intermediate in the synthesis of bioactive compounds and polymers.[4]

Spectroscopic Data (Predicted)

While experimental spectra for **N-(Cyclopentylloxycarbonyloxy)succinimide** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the succinimide ring.

- **Cyclopentyl Protons:** A multiplet corresponding to the methine proton (CH-O) is expected to be the most downfield of the cyclopentyl signals. The remaining eight methylene protons on the cyclopentyl ring will likely appear as complex multiplets.
- **Succinimide Protons:** The four equivalent methylene protons of the succinimide ring are expected to produce a sharp singlet.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.

- **Carbonyl Carbons:** Two distinct signals are expected in the downfield region for the two types of carbonyl carbons (the carbonate and the two equivalent imide carbons).
- **Cyclopentyl Carbons:** Signals for the five carbons of the cyclopentyl ring are expected, with the carbon attached to the oxygen appearing most downfield.
- **Succinimide Carbons:** A signal for the two equivalent methylene carbons of the succinimide ring is also anticipated.

Predicted IR Spectrum

The infrared spectrum will be characterized by strong absorptions corresponding to the carbonyl groups.

- **C=O Stretching:** Strong, characteristic absorption bands are expected for the carbonyl groups of the succinimide and carbonate moieties. Typically, imide carbonyl stretches appear as two bands, and the carbonate carbonyl will also have a strong absorption.
- **C-O Stretching:** Bands corresponding to the C-O stretching of the ester-like carbonate group are also expected.
- **C-H Stretching:** Absorptions for the C-H stretching of the aliphatic cyclopentyl and succinimide rings will be present.

Experimental Protocol: Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide

The synthesis of **N-(Cyclopentylloxycarbonyloxy)succinimide** can be achieved via the reaction of cyclopentanol with N,N'-Disuccinimidyl carbonate (DSC). This method is advantageous due to the stability of the intermediate mixed carbonate and the mild reaction conditions.

Materials

- Cyclopentanol
- N,N'-Disuccinimidyl carbonate (DSC)
- Triethylamine (Et₃N)
- Anhydrous Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for chromatography

Equipment

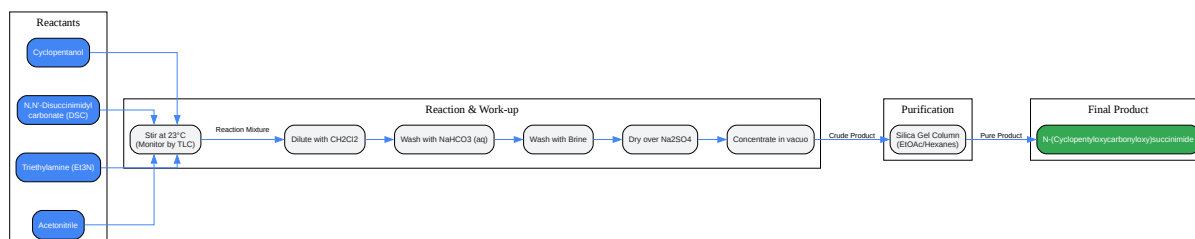
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

- TLC plates and developing chamber

Procedure

- **Reaction Setup:** To a stirred solution of cyclopentanol (1.0 mmol) in dry acetonitrile (5 mL) at 23°C, add N,N'-Disuccinimidyl carbonate (1.5 mmol) and triethylamine (3.0 mmol).
- **Reaction Monitoring:** Stir the resulting mixture at 23°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 3-4 hours).
- **Work-up:** Once the reaction is complete, dilute the mixture with dichloromethane (20 mL). Wash the organic layer successively with aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate. After filtering off the drying agent, remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure **N-(Cyclopentyloxy)carbonyloxy)succinimide**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **N-(Cyclopentylloxycarbonyloxy)succinimide**.

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